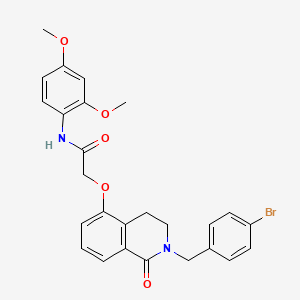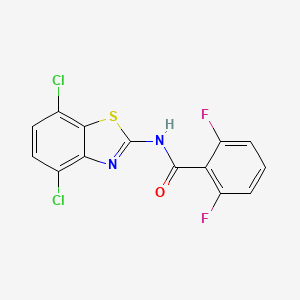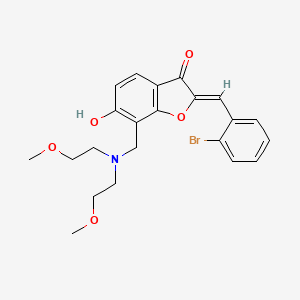![molecular formula C23H22N2O4S2 B2827874 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide CAS No. 476368-94-2](/img/structure/B2827874.png)
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a thiophene core substituted with a benzo[d][1,3]dioxole moiety, a phenylthio group, and a carboxamide functionality, making it a versatile molecule for various chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene core, followed by the introduction of the benzo[d][1,3]dioxole moiety and the phenylthio group. The final step involves the formation of the carboxamide functionality. Common reagents used in these steps include organolithium reagents, palladium catalysts, and amide coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .
化学反応の分析
Types of Reactions
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide functionality can be reduced to the corresponding amine.
Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
科学的研究の応用
Chemistry: As a versatile intermediate in organic synthesis.
Biology: For its potential as a bioactive molecule in cell signaling pathways.
Medicine: Investigated for its antitumor properties and potential as a therapeutic agent against cancer
Industry: Used in the development of novel materials and pharmaceuticals
作用機序
The mechanism by which 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death. The compound interacts with key proteins involved in cell proliferation and survival, making it a promising candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzo[d][1,3]dioxole moiety and have shown potent antitumor activities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[d][1,3]dioxole group and have been studied for their anticancer properties.
Uniqueness
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to induce apoptosis and cell cycle arrest in cancer cells sets it apart from other similar compounds .
特性
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylsulfanylpropanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-14-19(12-15-7-8-17-18(11-15)29-13-28-17)31-23(21(14)22(24)27)25-20(26)9-10-30-16-5-3-2-4-6-16/h2-8,11H,9-10,12-13H2,1H3,(H2,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYLOHAFGXBQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCSC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
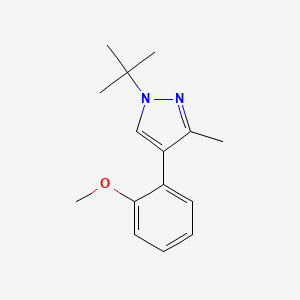
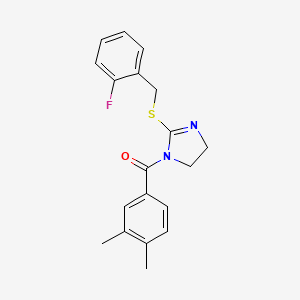

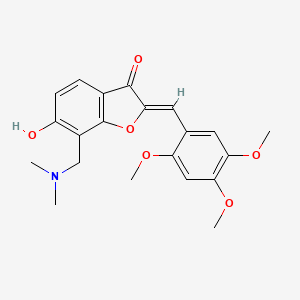
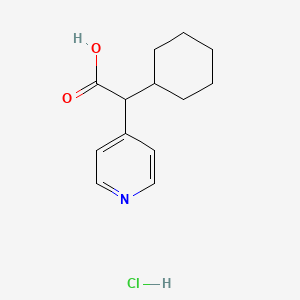
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2827799.png)
![Tert-butyl 5-[but-2-ynoyl(methyl)amino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2827800.png)
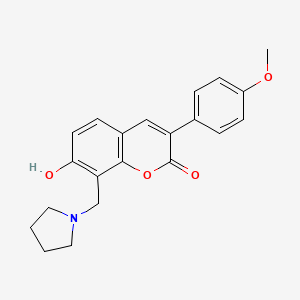
![N-[(2-Chlorophenyl)-cyanomethyl]-2-cyclopropylsulfonyl-2-methylpropanamide](/img/structure/B2827804.png)

![4-Cyclopropyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2827809.png)
